Citreoviridin is a potent inhibitor of mitochondrial ATPase, affecting energy-linked reactions in mitochondria and leading to changes in cellular energy metabolism2. It also induces myocardial apoptosis through the PPAR-γ-mTORC2-mediated autophagic pathway9. Additionally, citreoviridin impacts hepatic lipid metabolism by inhibiting PPAR-α, leading to triglyceride accumulation in hepatocytes8.
Citral exhibits its anti-inflammatory and antihyperalgesic effects through modulation of TLR4, TLR2/Dectin-1, and CB2 cannabinoid receptor/ATP-sensitive K+ channel pathways3. It inhibits oxidant activity, NF-κB activation, and COX-2 expression while activating PPAR-α and γ.
Citreorosein attenuates COX-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mast cells, which are central to inflammatory diseases5.
Citreoviridin has been shown to suppress lung cancer cell growth by inhibiting ectopic ATP synthase activity, with limited effects on normal cells6. Citral is a promising molecule for managing immunoinflammatory conditions and pain states due to its immunomodulatory and antihyperalgesic effects3. Citreorosein represents a potential therapeutic approach for the treatment of inflammatory diseases5.
Citreoviridin is associated with the development of atherosclerosis and cardiac diseases, such as cardiac beriberi and Keshan disease. The cardiotoxic effects of citreoviridin and the cardioprotective effects of micronutrients like thiamine and selenium have been studied, providing insights into the pathogenesis of cardiomyopathy9.
The anti-inflammatory and antinociceptive effects of 1,8-cineole, a terpenoid oxide, suggest its potential use in therapy as an anti-inflammatory and analgesic agent1. The study of cinodine, a glycocinnamoylspermidine antibiotic, reveals its mechanism as an irreversible inhibitor of bacterial and phage DNA synthesis, indicating its potential as an antibiotic4.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2